Cas no 1307808-47-4 (4-Pyrimidinesulfonyl chloride, 6-methoxy-)

6-メトキシ-4-ピリミジンスルホニルクロリドは、有機合成化学において重要なスルホン化試薬です。特にピリミジン骨格の選択的修飾に優れた反応性を示し、医薬品中間体や機能性材料の合成に広く活用されています。本化合物の特徴として、メトキシ基の電子供与性により求電子性が調整された反応サイトを有し、高い位置選択性を発揮します。また、結晶性が良好なため取り扱いが容易で、乾燥条件下で安定に保存可能です。NMRやHPLCによる高純度保証(通常98%以上)がなされており、複雑な分子構築における信頼性の高いビルディングブロックとして利用価値が高いです。

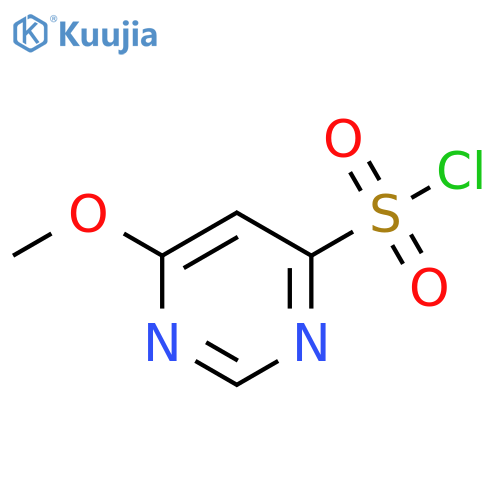

1307808-47-4 structure

商品名:4-Pyrimidinesulfonyl chloride, 6-methoxy-

CAS番号:1307808-47-4

MF:C5H5ClN2O3S

メガワット:208.622798681259

CID:5250542

4-Pyrimidinesulfonyl chloride, 6-methoxy- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinesulfonyl chloride, 6-methoxy-

-

- インチ: 1S/C5H5ClN2O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3

- InChIKey: MNCNVGCVYWENRY-UHFFFAOYSA-N

- ほほえんだ: C1=NC(OC)=CC(S(Cl)(=O)=O)=N1

4-Pyrimidinesulfonyl chloride, 6-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-366946-1.0g |

6-methoxypyrimidine-4-sulfonyl chloride |

1307808-47-4 | 1.0g |

$739.0 | 2023-03-02 | ||

| Enamine | EN300-366946-5.0g |

6-methoxypyrimidine-4-sulfonyl chloride |

1307808-47-4 | 5.0g |

$1939.0 | 2023-03-02 | ||

| Enamine | EN300-366946-2.5g |

6-methoxypyrimidine-4-sulfonyl chloride |

1307808-47-4 | 2.5g |

$1531.0 | 2023-03-02 | ||

| Enamine | EN300-366946-10.0g |

6-methoxypyrimidine-4-sulfonyl chloride |

1307808-47-4 | 10.0g |

$2438.0 | 2023-03-02 |

4-Pyrimidinesulfonyl chloride, 6-methoxy- 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1307808-47-4 (4-Pyrimidinesulfonyl chloride, 6-methoxy-) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量